
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, an ether, and a phenyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether and an amide group could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Heterocyclic Derivative Syntheses : Utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation, various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione were synthesized, demonstrating the versatility of related compounds in creating a wide range of biologically relevant structures (Bacchi et al., 2005).
Antimicrobial Activities
- Fluoroquinolone-Based Antimicrobials : Synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline compounds showed significant antimicrobial activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Agents
- Novel Anti-Inflammatory Compounds : The synthesis of novel compounds from visnaginone and khellinone derivatives, leading to the development of agents with significant anti-inflammatory and analgesic activities. This indicates the potential use of quinazoline derivatives in therapeutic applications targeting inflammation and pain (Abu‐Hashem et al., 2020).
Biological Activity Evaluations
- Cytotoxic Activity Assessment : Studies on the cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds including quinazolines demonstrated their potential in cancer treatment by inhibiting the growth of cancer cell lines (Bu et al., 2000).
Reversal of Multidrug Resistance
- Overcoming Drug Resistance : Research on compounds such as GF120918, a derivative with a quinoline structure, has shown efficacy in reversing multidrug resistance in cancer cells, suggesting that similar quinazoline derivatives could be explored for enhancing the effectiveness of chemotherapy (Hyafil et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-14-13-27-23(29)20-12-7-16(15-21(20)26-24(27)30)22(28)25-17-8-10-19(11-9-17)32-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDDXFNBDSSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B2988283.png)
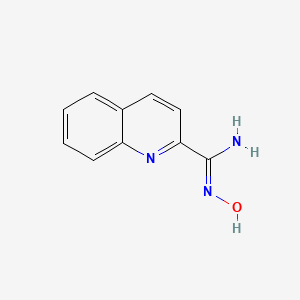

![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)
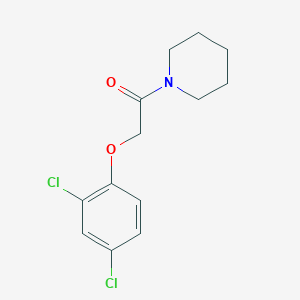
![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)
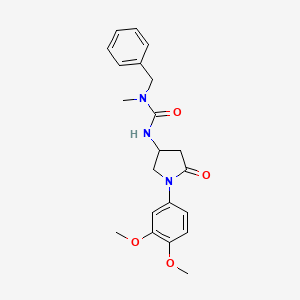

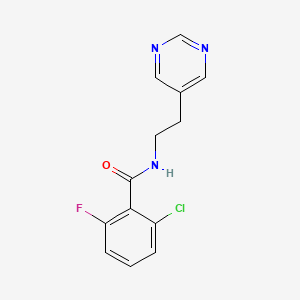
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
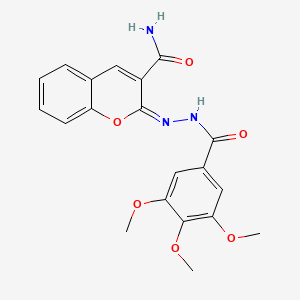

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)